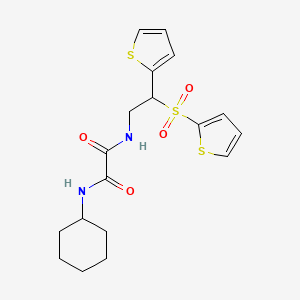
N1-cyclohexyl-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CTPO is a synthetic compound that was first synthesized in 2011 by researchers at the University of Illinois. The compound was designed as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. CTPO has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Mécanisme D'action
CTPO has a unique mechanism of action, which involves the inhibition of the enzyme adenylate cyclase. This enzyme is involved in the production of cyclic AMP, which is a signaling molecule that plays a role in various cellular processes. By inhibiting adenylate cyclase, CTPO can disrupt cellular signaling pathways, leading to the induction of apoptosis in cancer cells and the potential treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that CTPO can induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. The compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders. CTPO has been shown to have low toxicity levels in vitro, which makes it a safe compound for use in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CTPO is its unique mechanism of action, which makes it a promising candidate for further research. The compound has also been shown to have low toxicity levels, which makes it safe for use in lab experiments. However, the synthesis of CTPO is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on CTPO. One area of research could focus on the compound's potential as a cancer therapy, including its efficacy in different types of cancer and its potential use in combination with other therapies. Another area of research could focus on the compound's potential as a treatment for neurological disorders, including its ability to cross the blood-brain barrier and its potential use in animal models. Additionally, research could investigate the synthesis of CTPO and the development of more efficient and cost-effective methods for its production.
Méthodes De Synthèse
The synthesis of CTPO involves several steps, including the reaction of cyclohexylamine with oxalyl chloride to form N-cyclohexyl oxalyl amide. This intermediate is then reacted with 2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethylamine to form CTPO. The synthesis of CTPO is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
CTPO has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that CTPO can induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy. Other studies have investigated the compound's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N'-cyclohexyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S3/c21-17(18(22)20-13-6-2-1-3-7-13)19-12-15(14-8-4-10-25-14)27(23,24)16-9-5-11-26-16/h4-5,8-11,13,15H,1-3,6-7,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAZNPRVAGTTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

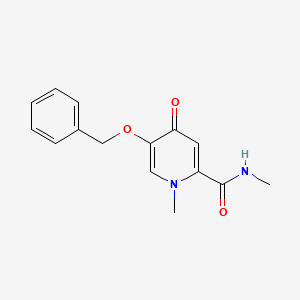
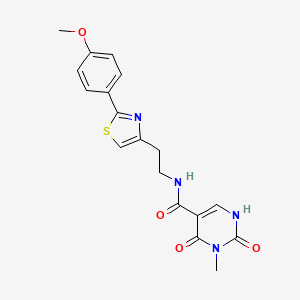

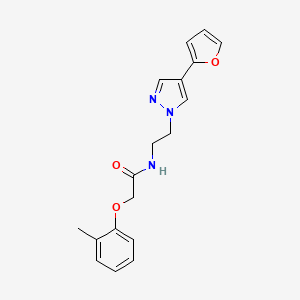

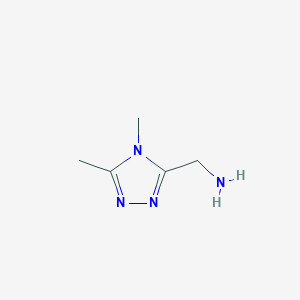
![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2950055.png)
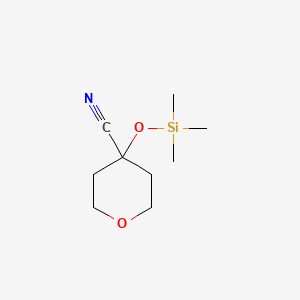

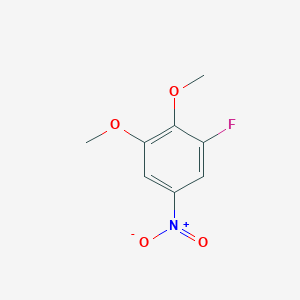
![1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950062.png)
![N-[2-[(4-Cyanophenyl)methyl-propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2950063.png)
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2950064.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2950065.png)